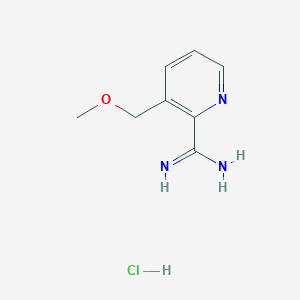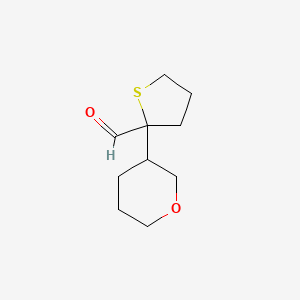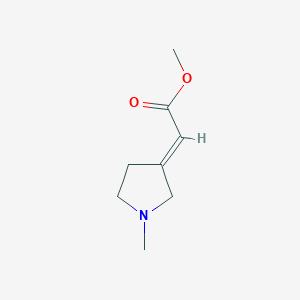
2-(2-Ethylhydrazin-1-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylhydrazin-1-yl)pyridine-4-carboxamide is a chemical compound with the molecular formula C₈H₁₂N₄O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylhydrazin-1-yl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with ethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylhydrazin-1-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Ethylhydrazin-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-(2-Ethylhydrazin-1-yl)pyridine-4-carboxamide can be compared with other similar compounds, such as:
Pyridine-2-carboxamide: Similar structure but different functional groups, leading to different chemical and biological properties.
Pyridine-3-carboxamide: Another pyridine derivative with distinct reactivity and applications.
Pyridine-4-carboxamide: Closely related compound with variations in the hydrazine substituent.
The uniqueness of this compound lies in its specific hydrazine substituent, which imparts unique chemical reactivity and biological activity compared to other pyridine derivatives .
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
2-(2-ethylhydrazinyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-2-11-12-7-5-6(8(9)13)3-4-10-7/h3-5,11H,2H2,1H3,(H2,9,13)(H,10,12) |
InChI Key |
XNOKACCDNRGSGB-UHFFFAOYSA-N |
Canonical SMILES |
CCNNC1=NC=CC(=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(2-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13275578.png)
![4-[(3-Methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13275597.png)
![1-[Amino(thiophen-3-YL)methyl]cyclobutan-1-OL](/img/structure/B13275599.png)
![1-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine](/img/structure/B13275600.png)


![6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13275615.png)
![3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol](/img/structure/B13275618.png)


